N-[2-[2-(dibutylamino)ethylamino]-2-oxoethyl]-2-thiophenecarboxamide
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Overview
Description
N-[2-[2-(dibutylamino)ethylamino]-2-oxoethyl]-2-thiophenecarboxamide is a N-acyl-amino acid.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of α-ketoamide derivatives
A study by El‐Faham et al. (2013) explored the use of OxymaPure/DIC as an additive in the synthesis of α-ketoamide derivatives, where N-[2-[2-(dibutylamino)ethylamino]-2-oxoethyl]-2-thiophenecarboxamide could be a related compound. The method showed superiority in purity and yield compared to other techniques, indicating its potential for efficient synthesis of similar compounds (El‐Faham et al., 2013).
Polymerization of Functional Silyl Groups
In a study on the anionic polymerization of 2-[(N,N-dialkylamino)silyl] substituted 1,3-butadiene derivatives, Hirao et al. (1998) provide insights into the polymerization behavior of similar N,N-dialkylamino derivatives. This research could be relevant for understanding the polymerization potential of this compound in specialized applications (Hirao et al., 1998).
Biological Interactions and Applications
Interactions with 5-HT1A Receptors
Björk et al. (1989) synthesized and tested the N,N-dibutylamino derivative of 8-hydroxy-2-(dipropylamino)tetralin for activity at central 5-hydroxytryptamine and dopamine receptors. This study provides a framework for how N,N-dialkylated amino derivatives, similar to this compound, interact with neurotransmitter receptors (Björk et al., 1989).
Chemical Modification for Sensor and Antibacterial Applications
Staneva et al. (2019) investigated the spectroscopic characteristics of 4-(2-N,N-dimethylamino)ethylamino-N-(2-hydroxyethyl)-1,8-naphthalimide for potential use in heterogeneous sensors and antibacterial textiles. This research suggests that modifications of N,N-dialkylaminoethylamino derivatives, like this compound, could have applications in developing novel sensors and antimicrobial materials (Staneva et al., 2019).
Properties
Molecular Formula |
C17H29N3O2S |
---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
N-[2-[2-(dibutylamino)ethylamino]-2-oxoethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H29N3O2S/c1-3-5-10-20(11-6-4-2)12-9-18-16(21)14-19-17(22)15-8-7-13-23-15/h7-8,13H,3-6,9-12,14H2,1-2H3,(H,18,21)(H,19,22) |
InChI Key |
JVAVLEGVDDSMOE-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)CCNC(=O)CNC(=O)C1=CC=CS1 |
Canonical SMILES |
CCCCN(CCCC)CCNC(=O)CNC(=O)C1=CC=CS1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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